![molecular formula C20H14Br4 B14481892 1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene CAS No. 66217-05-8](/img/structure/B14481892.png)
1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene is a brominated organic compound. It is known for its flame-retardant properties and is used in various industrial applications. The compound’s structure consists of a phenylene ring substituted with bromine atoms and benzene rings connected via methylene bridges.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene typically involves the bromination of a precursor compound. One common method includes the reaction of bromine with a suitable aromatic compound in the presence of a catalyst such as anhydrous aluminum bromide (AlBr3). The reaction is carried out at low temperatures (0-3°C) to control the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination reactions. For example, a reactor is charged with bromine and anhydrous aluminum bromide, followed by the addition of xylene. The reaction mixture is cooled and stirred to ensure complete bromination. The resulting product is then purified and isolated .
化学反応の分析
Types of Reactions
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学的研究の応用
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Widely used as a flame retardant in polymers and other materials to enhance fire resistance.
作用機序
The mechanism of action of 1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene involves its interaction with various molecular targets. As a flame retardant, it works by releasing bromine radicals that interfere with the combustion process, thereby inhibiting the spread of fire. In biological systems, it may mimic thyroid hormones and bind to transport proteins, potentially disrupting normal hormonal activity .
類似化合物との比較
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with similar applications.
1,2,4,5-Tetrabromobenzene: Used as a synthetic intermediate in various chemical reactions.
2,3,5,6-Tetrabromo-1,4-benzoquinone: Studied for its unique chemical properties and applications.
Uniqueness
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene is unique due to its specific structure, which provides distinct flame-retardant properties and potential biological effects. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
66217-05-8 |
|---|---|
分子式 |
C20H14Br4 |
分子量 |
573.9 g/mol |
IUPAC名 |
1,4-dibenzyl-2,3,5,6-tetrabromobenzene |
InChI |
InChI=1S/C20H14Br4/c21-17-15(11-13-7-3-1-4-8-13)18(22)20(24)16(19(17)23)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChIキー |
CMMUZMMDJXCFJU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C(C(=C(C(=C2Br)Br)CC3=CC=CC=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



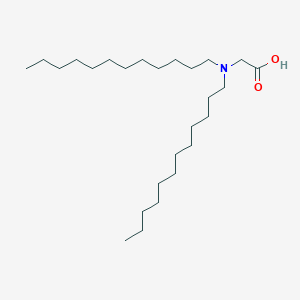
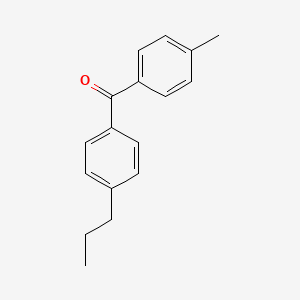
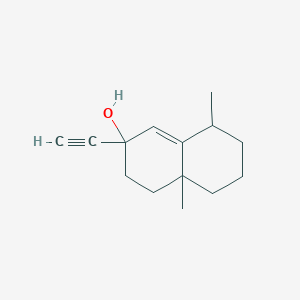

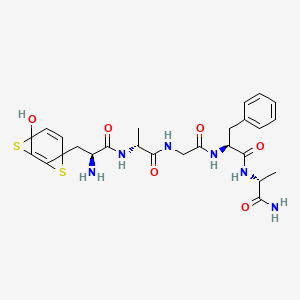



![N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14481853.png)
![2-[Hexadecyl(2-hydroxyethyl)amino]ethyl hexadecanoate](/img/structure/B14481864.png)
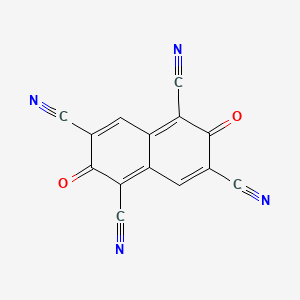
![4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol](/img/structure/B14481882.png)

